molecular formula C16H17FN4O2 B2688142 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034328-53-3

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2688142
CAS RN: 2034328-53-3
M. Wt: 316.336
InChI Key: RYLBGFXMWLVLAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine moiety, which is a ring-like structure that is part of many biological compounds . The compound also contains an ethyl group, a fluorine atom, and a pyrrolidinyl group.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates with benzene rings, including compounds structurally related to the requested compound. Through a three-step substitution reaction, they obtained these intermediates and confirmed their structures via FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, while Density Functional Theory (DFT) further investigated their molecular structures. This research underscores the compound's significance in the development of new materials with potential applications in electronics and pharmacology Huang et al., 2021.

Antimicrobial Activity

Another notable application is in the development of antimicrobial agents. A series of pyrimidinones, oxazinones, and their derivatives were synthesized from citrazinic acid, demonstrating good antibacterial and antifungal activities. This suggests potential use in combating microbial resistance, a growing concern in medical science Hossan et al., 2012.

Anticancer Research

Research on the synthesis of novel compounds for anticancer evaluation has also been significant. Gouhar and Raafat (2015) prepared and tested various compounds for their anticancer properties, indicating the potential use of these compounds in developing new cancer treatments Gouhar & Raafat, 2015.

Pharmacophore Development

In pharmacology, specific derivatives of the pyrimidin-5-yl and pyrrolidin-1-yl groups have been explored for their potential as 5-HT1A receptor agonists, indicating the broad scope of this compound's applications in developing new therapeutic agents Vacher et al., 1999.

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-2-12-14(17)15(20-10-19-12)23-11-6-8-21(9-11)16(22)13-5-3-4-7-18-13/h3-5,7,10-11H,2,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBGFXMWLVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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